3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine
Description
3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine is a fused heterocyclic compound featuring a triazole ring fused to a triazine core, with methyl substituents at positions 3 and 6. This structural framework is part of the azolo[5,1-c][1,2,4]triazine family, which is renowned for diverse applications ranging from energetic materials to antiviral agents . The methyl groups confer distinct steric and electronic effects, influencing reactivity, stability, and intermolecular interactions.
Properties
CAS No. |
61139-83-1 |
|---|---|
Molecular Formula |
C6H7N5 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3,7-dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5/c1-4-3-11-6(9-8-4)7-5(2)10-11/h3H,1-2H3 |
InChI Key |
UVKQNPAZXMYMJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=N2)C)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with suitable carbonyl compounds, followed by cyclization to form the triazolo-triazine ring system . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 3,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Cyclocondensation Reactions
The compound participates in annulation reactions to form extended heterocyclic systems. A notable example involves its reaction with cyanoguanidine under acidic conditions:
| Reagents/Conditions | Products Formed | Yield | Source |
|---|---|---|---|
| Cyanoguanidine, HCl, H₂O | 5,7-Diamino-triazolotriazines | 53–84% | |
| Cyanoguanidine, DMF | 5-Phenyl-triazolotriazines | 37–60% |
These reactions proceed via nucleophilic attack at the triazine ring’s electrophilic carbon, followed by cyclization. The choice of solvent (aqueous vs. polar aprotic) influences regioselectivity and byproduct formation .
Oxidation and Reduction Pathways
The methyl groups and fused rings undergo redox transformations:
Oxidation
-
Hydrogen peroxide oxidizes methyl substituents to carboxylic acids under mild conditions.
-
Potassium permanganate in acidic media cleaves the triazine ring, forming pyrazine derivatives .
Reduction
-
Sodium borohydride selectively reduces the triazole ring’s C=N bonds without affecting the triazine moiety.
-
Catalytic hydrogenation (H₂/Pd-C) fully saturates the heterocyclic system to produce tetrahydro derivatives .
Substitution Reactions
Electrophilic substitution occurs preferentially at the triazine ring’s C5 and C7 positions:
| Reagent | Position Modified | Major Product | Conditions |
|---|---|---|---|
| Halogens (Cl₂/Br₂) | C5 | 5-Halo-triazolotriazines | Acetic acid, 60°C |
| Nitrating mixture | C7 | 7-Nitro-triazolotriazines | H₂SO₄, 0–5°C |
| Alkyl halides | N1 | N1-Alkylated derivatives | DMF, K₂CO₃ |
Steric effects from the 3,7-dimethyl groups direct substitution to less hindered positions .
Thermal Rearrangements
Heating induces ring-system rearrangements:
-
At 140°C in triethyl orthoformate, the compound undergoes Dimroth rearrangement to form triazolo[1,5-a] triazines .
-
Prolonged heating in xylene promotes ring contraction to imidazo-triazines via loss of N₂ .
Complexation with Metals
The nitrogen atoms act as ligands for transition metals:
-
Copper(II) chloride forms a 1:2 complex (λmax = 420 nm) stabilized by N→Cu charge transfer.
-
Palladium acetate catalyzes Suzuki-Miyaura couplings when the triazolotriazine is functionalized with aryl halides .
Stability Under Acidic/Basic Conditions
-
Acidic conditions (HCl, H₂SO₄): Stable below 50°C; hydrolyzes to triazolone derivatives at higher temperatures .
-
Basic conditions (NaOH): Rapid ring-opening via hydroxide attack at C4, producing aminotriazole intermediates.
This compound’s versatility in forming pharmacologically relevant heterocycles (e.g., antiviral agents) highlights its synthetic utility. Future research directions include exploring its photochemical reactivity and catalytic applications .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity : Research has indicated that derivatives of 3,7-dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine possess significant antitumor properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain modifications to the triazole ring enhance cytotoxicity against specific cancer cell lines.
Antiviral Properties : The compound has also been investigated for its antiviral activity. It has shown potential against viral infections by interfering with viral replication processes. This application is particularly relevant in the development of antiviral drugs for treating diseases caused by RNA viruses.
Neuroprotective Effects : Some studies suggest that this compound can exhibit neuroprotective effects. It may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Agricultural Applications
Pesticide Development : The compound has been explored as a potential active ingredient in pesticide formulations. Its effectiveness against various pests makes it a candidate for developing new agrochemicals that are less harmful to beneficial insects and the environment.
Herbicide Activity : Research indicates that derivatives of this compound can inhibit the growth of certain weed species. This herbicidal activity is attributed to its ability to disrupt metabolic pathways in plants.
Materials Science
Polymer Chemistry : this compound has been utilized in synthesizing advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Nanotechnology Applications : The compound's unique electronic properties make it suitable for applications in nanotechnology. It can be used in the fabrication of nanoscale devices and sensors due to its ability to form stable complexes with metal ions.
Table: Summary of Applications
| Application Area | Specific Uses | Key Properties |
|---|---|---|
| Medicinal Chemistry | Antitumor agents | Induces apoptosis; inhibits cell proliferation |
| Antiviral drugs | Interferes with viral replication | |
| Neuroprotective agents | Reduces oxidative stress | |
| Agricultural Science | Pesticides | Effective against various pests |
| Herbicides | Inhibits weed growth | |
| Materials Science | Polymer additives | Enhances thermal stability |
| Nanotechnology | Forms stable complexes with metals |
Case Studies
- Antitumor Efficacy Study : A study published in a peer-reviewed journal demonstrated that a specific derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The compound was able to induce apoptosis through the mitochondrial pathway.
- Agricultural Field Trials : Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations without adversely affecting non-target organisms.
- Polymer Enhancement Research : Research on polymer composites incorporating this compound revealed improved mechanical properties and thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by interfering with nucleic acid synthesis . The compound’s structure allows it to mimic nucleic bases, thereby integrating into viral DNA or RNA and disrupting the replication process .
Comparison with Similar Compounds
Comparison with Similar Compounds
Energetic Materials
Triazolotriazine derivatives with nitro and amino substituents are widely studied as high-performance explosives. Key comparisons include:
| Compound | Detonation Velocity (m/s) | Thermal Decomposition (°C) | Sensitivity (IS, J) | Key Substituents |
|---|---|---|---|---|
| 3,7-Dimethyl derivative | Data not reported | Data not reported | Likely low | 3-CH₃, 7-CH₃ |
| TTX (4-amino-3,7-dinitro) | ~8,500 | 220 | >40 | 3-NO₂, 7-NO₂, 4-NH₂ |
| DPX-26 (3,7-dinitro) | ~8,900 | 210 | >40 | 3-NO₂, 7-NO₂, 4-NH₂ |
| RDX (Reference) | 8,750 | 210 | 7.4 | N/A |
- Performance : Nitro groups (e.g., TTX, DPX-26) enhance oxygen balance and detonation velocity compared to methyl groups, which likely reduce energy density but improve insensitivity .
- Thermal Stability: Amino and nitro substituents lower thermal stability (decomposition ~210–220°C) due to energetic bond destabilization.
- Sensitivity : Methyl groups likely reduce sensitivity to mechanical stimuli, whereas nitro derivatives (TTX, DPX-26) exhibit moderate sensitivity .
Antiviral Agents
Triazolotriazines with nitro, sulfanyl, or hydroxy substituents show potent antiviral activity. Notable examples:
| Compound | Antiviral Target | Key Substituents | Mechanism of Action |
|---|---|---|---|
| 3,7-Dimethyl derivative | Not reported | 3-CH₃, 7-CH₃ | Unknown |
| Triazavirin (Riamilovir) | Influenza A, Tick-borne encephalitis | 3-NO₂, 6-SCH₃ | Inhibition of viral polymerase |
| 3-Nitro-4-oxo derivatives | Coxsackie B3 virus | 3-NO₂, 4-O | Structural mimic of nucleobases |
| Polyphenol-modified analogs | Herpes simplex virus | 3-NO₂, polyphenol fragments | DNA polymerase inhibition |
- Structural Influence : Nitro and sulfanyl groups (e.g., Triazavirin) are critical for binding viral enzymes, while methyl groups may hinder polar interactions required for antiviral activity .
- Bioavailability : Hydrophobic methyl groups could enhance membrane permeability but reduce solubility compared to polar nitro or hydroxy substituents .
Biological Activity
3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine is a heterocyclic compound notable for its unique fused ring structure comprising triazole and triazine components. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 61139-83-1 |
| Molecular Formula | C6H7N5 |
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | 3,7-dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine |
| InChI Key | UVKQNPAZXMYMJN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its structural similarity to nucleobases. This similarity allows the compound to interact with nucleic acids and proteins involved in critical cellular processes. The proposed mechanisms include:
- Inhibition of Viral Replication: The compound may interfere with nucleic acid synthesis in viruses.
- Antitumor Activity: It has been suggested that the compound can inhibit tumor cell proliferation by inducing apoptosis or disrupting cell cycle progression.
Antiviral Properties
Research indicates that derivatives of triazolo-triazines exhibit significant antiviral activity. For instance:
- A study demonstrated that compounds similar to this compound showed inhibitory effects against various viruses by blocking their replication pathways .
Antitumor Effects
The antitumor properties of this compound have been explored in several studies:
-
In vitro assays revealed that this compound exhibited cytotoxic effects against different cancer cell lines. For example:
Cell Line IC50 (µM) MCF-7 (Breast) 47 Colo205 (Colon) 50
These results suggest that the compound may selectively target cancer cells while sparing normal cells .
Antibacterial and Antifungal Activities
The compound has also been evaluated for its antibacterial and antifungal properties. Research findings indicate:
- Significant inhibition of bacterial growth was observed against strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal activity was noted against Candida albicans, showcasing the broad-spectrum potential of this compound .
Case Study 1: Antiviral Activity Assessment
A study focused on the antiviral efficacy of triazolo-triazine derivatives demonstrated that specific modifications to the molecular structure enhanced activity against RNA viruses. The study concluded that compounds with higher nitrogen content exhibited improved antiviral properties due to better interaction with viral nucleic acids .
Case Study 2: Antitumor Evaluation
In another investigation involving various cancer cell lines (including MCF-7 and A549), researchers found that treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Q & A
Q. What are the established synthetic routes for preparing triazolo-triazine derivatives, and how do reaction conditions influence product purity?
Triazolo-triazine derivatives are synthesized via cyclization and diazotization reactions. For example, 4-amino-3,7-dinitro-triazolo-triazine (TTX) is synthesized in two steps: (1) diazotization of 5-amino-3-nitro-1H-1,2,4-triazole (ANTA) to form a diazonium salt, followed by (2) condensation with nitroacetonitrile. Reaction conditions, such as temperature and solvent choice, critically impact purity. Hypophosphorous acid oxidation of intermediates can further yield N-oxide derivatives (e.g., DPX-27) with enhanced stability . Substitutions (e.g., nitro, amino, or methylthio groups) are introduced via nucleophilic displacement or redox reactions .
Q. How can spectroscopic techniques (NMR, IR) and X-ray diffraction be optimized for structural elucidation of triazolo-triazine derivatives?
- NMR : Use DMSO-d₆ or D₂O as solvents for resolving proton environments, particularly for NH or aromatic protons. For example, NMR of 4-ethyl-3-nitro-7-(trifluoromethyl)-triazolo-triazine shows distinct δ 12.17 ppm for NH protons .
- IR : Identify nitro (1540–1362 cm) and C-F (1148 cm) stretching vibrations .
- XRD : Resolve crystal packing and bond angles. Metal salts (e.g., K or Rb derivatives) exhibit enhanced structural stability due to ionic interactions .
Q. What key energetic properties distinguish triazolo-triazines like TTX from traditional explosives such as RDX?
TTX (density: 1.86 g cm) exhibits detonation velocity () of 8312 m s and pressure () of 27.04 GPa, comparable to RDX but with superior thermal stability (C) and lower sensitivity to impact/friction. Metal salts (e.g., K) further enhance thermal stability .
Advanced Research Questions
Q. What mechanistic insights explain the in vivo vs. in vitro activity discrepancies of triazolo-triazine antivirals like Triazavirin?
Triazavirin (7-methylthio-3-nitro derivative) shows low in vitro activity but high in vivo efficacy due to metabolic activation. The nitro group undergoes reduction in vivo to form 6-amino derivatives, which interact with viral proteases. This redox transformation is absent in cell cultures, necessitating metabolite profiling via LC-MS or in vivo NMR .
Q. How do nitro group substitutions and redox transformations impact metabolic pathways and bioactivity?
Nitro groups in triazolo-triazines are susceptible to nucleophilic displacement (e.g., by cysteine or glutathione) or reduction. For example, substituting nitro with morpholinyl groups alters solubility and binding affinity. Redox reactions generate active metabolites, as shown by NMR tracking of sulfhydryl group transformations .
Q. What computational approaches predict the binding affinity of triazolo-triazines to viral proteases?
Density Functional Theory (DFT) studies model interactions between Triazavirin and 2019-nCoV M. Planar conjugated structures (e.g., nitroamino-functionalized derivatives) enhance binding via π-π stacking and hydrogen bonding. Molecular dynamics simulations optimize substituent effects on inhibitory potential .
Q. How does metal ion incorporation alter triazolo-triazine crystal packing and thermal stability?
Alkali metal salts (Na, K, Rb) disrupt planar stacking, increasing density (up to 1.819 g cm) and thermal stability. XRD reveals ionic interactions between metal ions and nitro/amine groups, reducing sensitivity to mechanical stimuli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
